molecular formula C17H22BrNO3 B2976628 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1798029-05-6

3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

货号: B2976628
CAS 编号: 1798029-05-6
分子量: 368.271
InChI 键: JPFGCBLMWXUCMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a sophisticated spirocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a heterocyclic system known to contribute favorably to the physicochemical properties and binding characteristics of drug candidates. The spirocyclic scaffold is recognized as a privileged structure in pharmaceutical development for its ability to explore three-dimensional chemical space effectively. The compound is functionalized with a 2-bromophenyl group, which can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable building block for creating diverse compound libraries. Spirocyclic structures analogous to this core, such as 1,9-diazaspiro[5.5]undecanes, have demonstrated a range of significant biological activities in scientific literature, including potential applications in the treatment of obesity, pain, and various cardiovascular and psychotic disorders . Furthermore, related azaspiro[5.5]undecane structures have been investigated as alpha-adrenoceptor antagonists with antihypertensive effects and as key scaffolds in the development of inhibitors for enzymes like geranylgeranyltransferase I, which is relevant in oncology research . Researchers may find this compound particularly useful for probing new biological targets, designing targeted protein degraders (PROTACs) where spirocyclic linkers are increasingly employed , or as a synthetic intermediate in the development of novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

3-(2-bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-5H,3,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGCBLMWXUCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCC3=CC=CC=C3Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one , also known by its CAS number 1798029-05-6, is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that elucidate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H22BrN2O4C_{15}H_{22}BrN_{2}O_{4}, with a molecular weight of approximately 368.3 g/mol. The compound consists of a spirocyclic core that incorporates a 1,5-dioxa-9-azaspiro[5.5]undecan moiety linked to a 2-bromophenyl group. This unique combination of structural elements is believed to contribute to its diverse biological activities.

Structural Characteristics

FeatureDescription
Molecular FormulaC15H22BrN2O4C_{15}H_{22}BrN_{2}O_{4}
Molecular Weight368.3 g/mol
Structural MotifSpirocyclic core with a bromophenyl group

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For example, derivatives of spirocyclic compounds have been investigated for their potential as METTL3 inhibitors , which play a critical role in RNA methylation processes associated with various cancers.

Anticancer Properties

Research indicates that the compound may possess anticancer properties, particularly through its action on specific cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer). In these studies, compounds similar to This compound were shown to reduce m6A/A levels of polyadenylated RNA, which is crucial for tumor progression and metastasis.

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. Similar compounds have been documented to stimulate human gammadelta T lymphocytes, indicating a possible application in immunotherapy . Such effects could be beneficial in developing vaccines or treatments that harness the immune system's capabilities against tumors or infections.

Study on METTL3 Inhibition

A notable study focused on the optimization of METTL3 inhibitors revealed that derivatives similar to This compound showed target engagement in cellular models. The investigation demonstrated the ability of these compounds to significantly reduce RNA methylation levels, suggesting a mechanism through which they might exert anticancer effects.

Immunostimulation Research

Another study explored the immunostimulatory properties of bromohydrin analogs, revealing their capacity to activate gammadelta T cells at nanomolar concentrations without causing unspecific binding at micromolar levels. This highlights the potential for This compound to serve as a model for developing immunotherapeutic agents .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

  • 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one (CAS 1328339-56-5): This compound replaces the 2-bromophenyl group with a 2-methoxyphenoxyethyl chain. Its molecular weight (321.37 g/mol) is lower due to the absence of bromine .
  • 2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351658-51-9): Substitution with a 4-chlorophenoxy group and a methyl branch increases steric bulk and lipophilicity. The molecular weight (353.8 g/mol) reflects the chlorine atom’s contribution, suggesting the brominated analog would have a higher molecular weight (~372–375 g/mol) .

Analogues with Alternate Spirocyclic Cores

  • 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one: Replacing the 1,5-dioxa ring with a 1-oxa system and adding a hydroxyl group modifies hydrogen-bonding capacity and polarity. The molecular weight (242.31 g/mol) is significantly lower, highlighting the impact of structural simplification .
  • 8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) :
    This analog includes ethoxycarbonyl and hexyl substituents on the spiro ring. IR data (1733 cm⁻¹) confirm the carbonyl group’s presence, a feature shared with the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (Target) C₁₈H₂₂BrNO₃ ~372–375* 2-Bromophenyl, propan-1-one High lipophilicity due to bromine
1-{1,5-Dioxa-9-azaspiro[...]}-2-(2-methoxyphenoxy)ethan-1-one C₁₇H₂₃NO₅ 321.37 2-Methoxyphenoxy Enhanced electron donation
2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[...])propan-1-one C₁₈H₂₄ClNO₄ 353.8 4-Chlorophenoxy, methyl Increased steric bulk
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[...])propan-1-one C₁₂H₂₂N₂O₃ 242.31 4-Hydroxy, amino Simplified spiro system, polar groups

*Estimated based on bromine’s atomic mass (~80 g/mol) compared to chlorine (~35.5 g/mol).

Research Findings and Implications

  • Synthetic Methods : Analogues like 6c and 7c () are synthesized via amine-mediated cyclization, suggesting the target compound could be prepared using similar protocols with bromophenyl precursors .
  • Spectroscopic Features : The IR carbonyl stretch (~1733 cm⁻¹) observed in 6c aligns with the ketone group in the target compound, indicating comparable electronic environments .
  • Biological Relevance : Brominated aryl groups (as in the target compound) are often associated with enhanced bioactivity in medicinal chemistry, though specific data for this compound are lacking .

Notes and Limitations

  • Data Gaps : Key parameters (e.g., melting point, solubility) for the target compound and some analogs (e.g., ) are unavailable, limiting direct comparisons.
  • Structural Diversity : Variations in spirocyclic cores (e.g., 1-oxa vs. 1,5-dioxa) significantly alter physicochemical profiles, necessitating further study to isolate substituent effects .
  • Commercial Availability : Some analogs (e.g., ) are discontinued or sold only for research, restricting large-scale applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, and how can intermediates be characterized?

  • Methodology : Begin with a nucleophilic substitution or coupling reaction to introduce the 2-bromophenyl group. The spirocyclic amine (1,5-dioxa-9-azaspiro[5.5]undecane) can be synthesized via cyclization of diols and amines under acidic conditions. Use ChemDraw for structural validation and Discovery Studio for molecular simulations to predict reactivity . Intermediate characterization should involve NMR (¹H/¹³C) for regiochemical confirmation, HPLC for purity assessment (>95%), and FT-IR to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Reference analogous bromophenyl-spiro compounds for spectral benchmarks .

Q. How should researchers safely handle this compound given its reactive bromophenyl and spirocyclic moieties?

  • Methodology : Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood. Bromophenyl derivatives may release HBr under acidic conditions; neutralize waste with bicarbonate. The spirocyclic amine may form explosive peroxides; store under inert gas and test for peroxides monthly. Follow protocols for diazaspiro compounds, such as those outlined in safety data sheets for structurally similar amines .

Advanced Research Questions

Q. What strategies optimize the stereochemical purity of the spirocyclic core during synthesis?

  • Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution during cyclization. Monitor enantiomeric excess via chiral HPLC or polarimetry. For diastereomers, use temperature-controlled crystallization (e.g., slow cooling in ethanol/water). Computational modeling (DFT) can predict transition states to guide catalyst selection . Compare results with spirocyclic ether-amine systems in the literature, noting deviations in steric hindrance .

Q. How can contradictions in reported reactivity of similar bromophenyl-ketones be resolved?

  • Methodology : Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) using design of experiments (DoE). For example, if literature reports conflicting yields in Suzuki-Miyaura couplings, test Pd(PPh₃)₄ vs. XPhos Pd G3 catalysts in toluene/water vs. DMF. Use LC-MS to track side products (e.g., debromination). Cross-reference kinetic data from analogous 2-bromoaryl ketones .

Q. What computational approaches predict the compound’s pharmacokinetic properties for drug discovery applications?

  • Methodology : Use QSAR models to estimate logP (lipophilicity) and pKa (ionization). Molecular docking (AutoDock Vina) can assess binding affinity to targets like GPCRs or kinases. ADMET predictions (SwissADME) should highlight potential hepatotoxicity risks from the bromophenyl group. Validate in vitro via cytochrome P450 inhibition assays .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

  • Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₉H₂₃BrNO₃). X-ray crystallography resolves spirocyclic conformation ambiguities. 2D NMR (COSY, NOESY) identifies through-space interactions between the bromophenyl and spirocyclic moieties. Compare with spectral libraries of misidentified analogs (e.g., 2-bromo-4-chlorophenyl derivatives) .

Q. How can researchers design a stability study to evaluate degradation pathways under physiological conditions?

  • Methodology : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via UPLC-MS. Identify hydrolysis products (e.g., free amine from spirocycle opening) and photodegradants (expose to UV-Vis light). Use Arrhenius plots to extrapolate shelf-life .

Data Interpretation and Troubleshooting

Q. How should unexpected byproducts from Friedel-Crafts acylation steps be addressed?

  • Methodology : If alkylation of the spirocyclic amine occurs, reduce electrophilicity by switching from AlCl₃ to milder Lewis acids (e.g., FeCl₃). Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Isolate byproducts via flash chromatography and characterize via NMR to identify alkylation sites .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and assess outliers via Grubbs’ test. Reference educational frameworks for rigorous data communication .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。